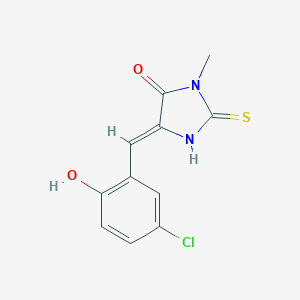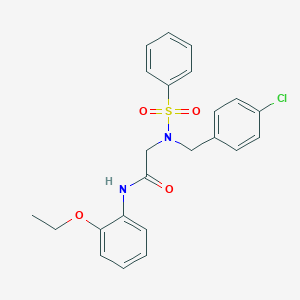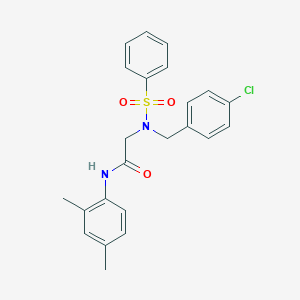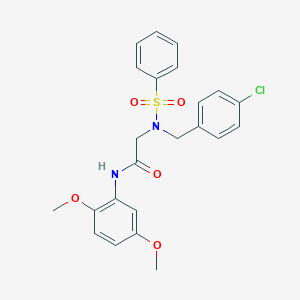![molecular formula C21H20N2O4S B301013 Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B301013.png)
Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound belongs to the class of thiazolidinone derivatives, which have been found to possess various biological activities such as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects.
Mecanismo De Acción
The exact mechanism of action of Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is not fully understood. However, studies suggest that it may exert its biological effects by targeting various cellular pathways, including the PI3K/Akt/mTOR pathway, NF-κB pathway, and MAPK pathway.
Biochemical and Physiological Effects:
Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been shown to exert various biochemical and physiological effects, including:
1. Induction of apoptosis: This compound has been found to induce apoptosis in cancer cells by activating caspase-dependent pathways.
2. Inhibition of cell proliferation: Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at various stages.
3. Reduction of inflammation: This compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate, including:
1. Development of new anticancer agents: Based on the promising results obtained from preclinical studies, further research is needed to develop new anticancer agents based on the structure of Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate.
2. Optimization of pharmacokinetic properties: Studies are needed to optimize the pharmacokinetic properties of this compound to improve its bioavailability and efficacy.
3. Exploration of new therapeutic applications: Further research is needed to explore the potential therapeutic applications of Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate in other disease conditions, such as infectious diseases and inflammatory disorders.
Conclusion:
Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a promising compound that has shown significant potential in various scientific research areas. Its unique chemical structure and biological activities make it a potential candidate for the development of new therapeutic agents. However, further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate involves a multi-step reaction sequence. The starting materials for the synthesis include 4-methoxy-3-methylbenzaldehyde, 2-amino-4-methylbenzoic acid, and thiosemicarbazide. The reaction proceeds through the formation of an intermediate thiazolidinone ring, which is then functionalized with the ester group to obtain the final product.
Aplicaciones Científicas De Investigación
Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been extensively studied for its potential applications in medicine. Some of the key areas of research include:
1. Anticancer activity: Studies have shown that Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate exhibits potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells.
2. Antimicrobial activity: This compound has also been found to possess significant antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
3. Anti-inflammatory activity: Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Nombre del producto |
Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
|---|---|
Fórmula molecular |
C21H20N2O4S |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
methyl 4-[[(5Z)-5-[(4-methoxy-3-methylphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C21H20N2O4S/c1-13-11-14(5-10-17(13)26-3)12-18-19(24)23(2)21(28-18)22-16-8-6-15(7-9-16)20(25)27-4/h5-12H,1-4H3/b18-12-,22-21? |
Clave InChI |
CUEIJLJOKHQWEI-NVGQKUQCSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OC)S2)C)OC |
SMILES |
CC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OC)S2)C)OC |
SMILES canónico |
CC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OC)S2)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{4-[(Z)-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B300934.png)
![5-Benzylidene-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300935.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300936.png)
![(5Z)-3-benzyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B300937.png)

amino]acetamide](/img/structure/B300943.png)
amino]-N,N-diethylacetamide](/img/structure/B300945.png)
![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2-fluorophenyl)acetamide](/img/structure/B300946.png)
![2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide](/img/structure/B300947.png)

amino]-N-(3-methylphenyl)acetamide](/img/structure/B300949.png)
![N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide](/img/structure/B300952.png)
